molecular formula C8H8Cl2N2 B3024875 2-(chloromethyl)-1H-benzimidazole hydrochloride CAS No. 91862-40-7

2-(chloromethyl)-1H-benzimidazole hydrochloride

Cat. No. B3024875
CAS RN: 91862-40-7
M. Wt: 203.07 g/mol
InChI Key: IIXABTCJZHHRFL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1H-benzimidazole hydrochloride is a compound that has been extensively studied for its structural, spectral, and biological properties. It is known to crystallize in a monoclinic space group and forms an infinite chain structure through intermolecular hydrogen bonding . This compound has been synthesized and characterized in various studies, demonstrating its potential in the field of polymer chemistry , as well as its reactivity in nucleophilic substitution reactions . Additionally, it has been explored for its antibacterial activity and as a part of DNA topoisomerase I inhibitors .

Synthesis Analysis

The synthesis of this compound involves the reaction of o-phenylenediamine with chloroacetic acid, followed by condensation with different aromatic amines and heterocyclic compounds . The process can be optimized using microwave-assisted synthesis, which is a time-efficient method for producing these derivatives . Furthermore, the synthesis of related benzimidazole compounds often includes steps such as hydroxymethylation, cyclization, chloromethylation, and the Gabriel reaction .

Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray crystallography, which reveals its crystalline form and the presence of an infinite chain structure . The optimized geometrical structure and harmonic vibrational frequencies have been obtained using Density Functional Theory (DFT) calculations . Additionally, the molecular geometry, energy, and charge distributions of related benzimidazole derivatives have been characterized using DFT, providing insights into their stability and electronic properties .

Chemical Reactions Analysis

This compound exhibits reactivity in nucleophilic substitution reactions without the need for an additional base, as demonstrated in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole . The compound's reactivity has also been harnessed in the synthesis of polymers through N-C coupling reactions, leading to materials with high thermal stability and desirable physical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been extensively studied. These compounds display high fluorescence quantum yield and large Stokes shift, which are significant for applications in fluorescent materials . The antibacterial activity of these compounds has been screened, showing potential as antibacterial agents . Additionally, the thermal stability and glass transition temperatures of polymers containing benzimidazole units have been evaluated, indicating their suitability for high-performance materials .

Scientific Research Applications

Structural and Spectral Studies

2-(Chloromethyl)-1H-benzimidazole hydrochloride has been extensively studied for its structural characteristics using X-ray crystallography, various spectroscopic methods, and theoretical calculations. These studies have revealed detailed insights into its molecular structure, electronic transitions, and chemical shift behavior in different solvents, enhancing our understanding of its chemical properties (Ghani & Mansour, 2012).

Antibacterial and Antifungal Applications

This compound and its derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. Research has shown that these derivatives exhibit varying degrees of activity against different bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents (Patil, Patil, Dudhgaonkar, Dhole, Mohite, & Magdum, 2016); (Mahalakshmi & Chidambaranathan, 2015); (VijeyAanandhi & AnbhuleSachin, 2018); (Mohamod, Redayan, & Ali, 2019).

Anticancer Potential

Some derivatives of this compound have been synthesized and investigated for their anticancer activities. These studies have demonstrated significant selectivity and activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş, Demirayak, Çiftçi, Yıldırım, & Kaplancıklı, 2013).

Corrosion Inhibition

Research has also focused on the use of benzimidazole derivatives, including 2-(chloromethyl)-1H-benzimidazole, as corrosion inhibitors for metals in acidic environments. These studies have shown that these compounds can effectively inhibit the corrosion of metals, making them valuable in various industrial applications (Ammal, Prasad, & Joseph, 2018); (Rouifi, Rbaa, Abousalem, Benhiba, Laabaissi, Oudda, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).

properties

IUPAC Name

2-(chloromethyl)-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXABTCJZHHRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91862-40-7
Record name 2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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